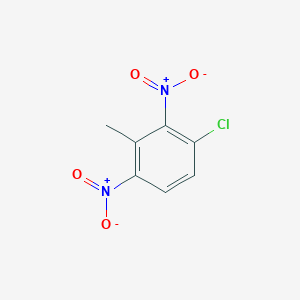

3-Chloro-2,6-dinitrotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYUYBKDVYCJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79913-56-7 | |

| Record name | 1-chloro-3-methyl-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2,6 Dinitrotoluene

Directed Nitration Strategies for Chlorotoluene Precursors

The introduction of nitro groups onto a pre-existing chlorotoluene molecule is a common and versatile strategy for the synthesis of 3-Chloro-2,6-dinitrotoluene. The success of this approach hinges on the directing effects of the chloro and methyl groups already present on the aromatic ring, which influence the regioselectivity of the nitration reaction.

Nitration of m-Chlorotoluene Derivatives

The direct dinitration of m-chlorotoluene (3-chlorotoluene) presents a potential pathway to this compound. In electrophilic aromatic substitution reactions like nitration, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺). The methyl group (-CH₃) is an ortho-, para-directing and activating group, while the chlorine atom (-Cl) is also an ortho-, para-directing but deactivating group.

When m-chlorotoluene is subjected to nitration, the directing effects of both substituents must be considered. The methyl group at position 1 directs incoming groups to positions 2, 4, and 6. The chlorine atom at position 3 directs incoming groups to positions 2, 4, and 6. Therefore, the positions most activated for nitration are positions 2, 4, and 6. The initial mononitration of m-chlorotoluene would be expected to yield a mixture of isomers. Further nitration to a dinitro derivative would then depend on the directing effects of the three substituents on the mononitrated intermediate. While the principles of electrophilic substitution suggest the feasibility of this route, specific high-yield procedures for the direct synthesis of this compound from m-chlorotoluene are not extensively detailed in readily available literature, indicating that control of regioselectivity to obtain the desired isomer in high purity may be challenging.

Nitration of 4-Chlorotoluene as a Synthetic Pathway

A more extensively documented approach involves the nitration of 4-chlorotoluene (p-chlorotoluene). The mononitration of 4-chlorotoluene with a mixture of nitric acid and sulfuric acid is a well-established reaction that yields a mixture of two primary isomers: 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. chemicalbook.comgoogle.com The relative yields of these isomers can be influenced by the reaction conditions.

| Precursor | Nitrating Agent | Temperature (°C) | Products | Isomer Distribution |

| 4-Chlorotoluene | Mixed Acid (HNO₃/H₂SO₄) | 25 | 4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene | 65% : 35% |

This table presents typical isomer distribution for the mononitration of 4-chlorotoluene.

The subsequent conversion of these mononitro products to this compound would require a second nitration step. Further nitration of 4-chloro-2-nitrotoluene is a potential pathway. The existing methyl, chloro, and nitro groups would direct the second incoming nitro group. The strong deactivating and meta-directing effect of the nitro group at position 2 would significantly influence the position of the second nitration. This pathway highlights a multi-step strategy that relies on the controlled, sequential introduction of nitro groups.

Halogenation Approaches for Dinitrotoluene Precursors

An alternative synthetic strategy involves introducing the chlorine atom onto a dinitrotoluene precursor. This approach is advantageous if 2,6-dinitrotoluene (B127279) is a readily available starting material.

Chlorination of 2,6-Dinitrotoluene

The direct chlorination of 2,6-dinitrotoluene is a conceivable method for the synthesis of this compound. This reaction would involve an electrophilic aromatic substitution where a chlorine atom is introduced onto the benzene ring. The two nitro groups at positions 2 and 6 are strong deactivating groups and are meta-directing.

The directing influence of the two nitro groups and the methyl group would determine the position of chlorination. Both nitro groups would direct the incoming chlorine atom to the meta positions relative to themselves (positions 4 and 5). The methyl group at position 1 is ortho-, para-directing. The position 3 is ortho to the methyl group and meta to the 2-nitro group. The position 5 is para to the methyl group and meta to both nitro groups. Therefore, electrophilic chlorination would likely lead to a mixture of isomers, with substitution at position 3 being a possibility. However, the strong deactivation of the ring by two nitro groups makes electrophilic substitution reactions, including chlorination, challenging and often requires harsh reaction conditions. Specific experimental procedures for the direct chlorination of 2,6-dinitrotoluene to yield this compound are not prominently reported, suggesting that this may not be a preferred synthetic route due to potential difficulties in achieving high conversion and selectivity.

Optimization of Reaction Conditions and Product Purity in this compound Synthesis

Achieving high yield and purity of this compound is critically dependent on the careful control of reaction parameters. The exothermic nature of nitration reactions necessitates precise temperature regulation to prevent side reactions and ensure the desired isomeric product is favored.

Temperature Regulation in Exothermic Nitration Processes

Nitration reactions are notoriously exothermic, and the heat generated can lead to a loss of control over the reaction, resulting in the formation of undesired byproducts, including polynitrated compounds and oxidation products. Effective temperature control is therefore paramount for both safety and product purity.

In the context of synthesizing this compound, maintaining a specific temperature range during the nitration of chlorotoluene precursors is crucial. Lower temperatures generally favor a more selective reaction and can influence the isomer distribution. For instance, in the nitration of toluene (B28343), lower temperatures have been shown to decrease the formation of the meta isomer. While specific data for the dinitration of m-chlorotoluene is scarce, it is reasonable to infer that a similar temperature dependence on isomer formation would be observed.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2,6 Dinitrotoluene

Nucleophilic Aromatic Substitution Reactions of 3-Chloro-2,6-dinitrotoluene

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest due to the interplay of steric and electronic effects conferred by its substituent groups. The chlorine atom is the leaving group, and its displacement is facilitated by the presence of two electron-withdrawing nitro groups. These nitro groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org However, the substitution pattern of this compound introduces unique steric hindrances that profoundly influence its reactivity.

Reaction Kinetics with Amine Nucleophiles (e.g., Piperidine (B6355638), Aniline)

Kinetic studies of the reactions of this compound with amine nucleophiles, such as piperidine and aniline (B41778), reveal its notably low reactivity compared to other chlorodinitrotoluene isomers. rsc.org For instance, early observations noted that this compound is virtually inert towards aniline under conditions where other isomers react readily. rsc.org

The reaction with piperidine, a stronger nucleophile than aniline, proceeds at a measurable rate, allowing for the determination of kinetic parameters. These studies provide quantitative evidence for the deactivating effects present in the molecule. The rate of reaction is influenced by both the nucleophilicity of the amine and the solvent used. rsc.org

Below is a data table summarizing the kinetic data for the reaction of this compound with aniline.

| Time (hr) | Decomposition (%) | 10⁶k (s⁻¹) |

| 7.00 | 11.3 | 2.25 |

| 15.00 | 15.2 | 1.46 |

| 24.00 | 21.3 | 1.35 |

| 39.00 | 29.2 | 1.22 |

| 63.00 | 39.6 | 1.14 |

| 144.00 | 51.8 | 1.04 |

| Table 1: Reaction of this compound with aniline at 145.0°C. Initial concentrations: a = 0.2167M, b = 0.0500M. rsc.org |

Reaction Kinetics with Alkoxide Nucleophiles (e.g., Methoxide (B1231860) Ion)

The reaction of this compound with alkoxide nucleophiles, such as the methoxide ion in methanol, has also been investigated to further understand its reactivity. rsc.org Alkoxides are potent nucleophiles, and their reactions with activated aryl halides are typically rapid. However, even with a strong nucleophile like methoxide, this compound exhibits significantly retarded reactivity. rsc.org

Arrhenius parameters have been determined for the reaction with methoxide ions, providing insights into the energy barriers of the reaction. rsc.org The powerful deactivating steric effects within this compound are a primary factor in its sluggish reaction rate with methoxide ions. rsc.orgresearchgate.net

Steric Effects on Reaction Rates and Selectivity in this compound

The steric environment of the reaction center in this compound is complex and plays a crucial role in its chemical behavior.

The methyl group positioned ortho to the site of nucleophilic attack (the carbon bearing the chlorine atom) exerts a primary steric effect. rsc.org This direct steric hindrance impedes the approach of the incoming nucleophile, thereby increasing the activation energy of the reaction and reducing the reaction rate. rsc.org

A more significant factor in the deactivation of this compound is a secondary steric effect. rsc.orgresearchgate.net This arises from the interaction between the methyl group at the 3-position and the nitro group at the 2-position. This interaction forces the nitro group to twist out of the plane of the benzene (B151609) ring. rsc.org

Electronic Effects on Reaction Pathways

The electronic effects in this compound are dominated by the strong electron-withdrawing nature of the two nitro groups. These groups are essential for activating the ring towards nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate through resonance. libretexts.org The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro groups, which is a key factor for the feasibility of SNAr reactions. libretexts.org

However, the secondary steric effect, as described previously, has a profound electronic consequence. rsc.org By forcing the ortho-nitro group out of coplanarity with the benzene ring, the resonance stabilization it can provide to the Meisenheimer complex is significantly diminished. This loss of resonance stabilization is a major contributor to the observed low reactivity of this compound. rsc.org The polar effect of the methyl group meta to the chlorine is considered to be predominantly inductive. rsc.org

Reduction Chemistry of this compound

The reduction of the nitro groups is a central feature of the reactivity of this compound, leading to the formation of various aminotoluene derivatives. This transformation can be achieved through different methodologies, including catalytic hydrogenation and electrophilic reduction, each with distinct mechanistic features.

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds. In the case of dinitrotoluenes, this process is a key step in the industrial production of toluenediamine (TDA), a precursor for polyurethanes. mdpi.com The reaction is typically carried out in the liquid phase at elevated temperatures and pressures, utilizing catalysts such as Raney nickel or supported palladium on carbon (Pd/C). mdpi.com

The hydrogenation of 2,4-dinitrotoluene (B133949), a closely related isomer, has been studied extensively and provides insights into the potential pathways for this compound. The process generally proceeds in a stepwise manner. One nitro group is first reduced to an amino group, forming nitroaminotoluene intermediates, which are then further hydrogenated to the corresponding diaminotoluene. mdpi.com For 2,4-dinitrotoluene, the hydrogenation can lead to the formation of 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene as intermediates. mdpi.comnih.gov

The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, sulfide-poisoned platinum on carbon catalysts have been utilized for the hydrogenation of chloronitrobenzenes, demonstrating high yields and purities of the corresponding chloroanilines with minimal dehalogenation. scribd.com This suggests that similar catalyst systems could be effective for the selective reduction of the nitro groups in this compound while preserving the chloro-substituent.

The general industrial process for TDA formation involves the catalytic hydrogenation of dinitrotoluene in the liquid phase. mdpi.com While six isomers of TDA can be generated, the primary intermediate for TDI production is 2,4-toluenediamine. mdpi.com

Table 1: Intermediates in the Hydrogenation of 2,4-Dinitrotoluene

| Starting Material | Intermediate Products | Final Product |

| 2,4-Dinitrotoluene | 4-Amino-2-nitrotoluene, 2-Amino-4-nitrotoluene | 2,4-Toluenediamine |

This table is illustrative of the general hydrogenation pathway of dinitrotoluenes, based on the well-studied 2,4-DNT isomer.

The reduction of nitro groups can also be understood from an electrophilic perspective. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. epa.gov However, the nitrogen atom of the nitro group itself is electrophilic and susceptible to nucleophilic attack, which is the initial step in many reduction reactions.

The reduction of nitroaromatic compounds can proceed through different mechanisms depending on the reducing agent and reaction conditions. One common pathway involves a series of one-electron transfers. The initial one-electron reduction of a nitroaromatic compound forms a nitro anion radical. nih.gov In the absence of oxygen, this radical can be further reduced to nitroso, hydroxylamino, and finally amino derivatives. nih.gov

Another mechanism involves two-electron transfers, which are characteristic of oxygen-insensitive nitroreductases. nih.gov This type of reduction can directly yield nitroso, hydroxylamino, or amino products. nih.gov The reduction of nitrobenzene (B124822), for example, is a six-electron process that yields aniline. epa.gov

The electrochemical reduction of nitrobenzene provides further insight into the stepwise nature of the process. In acidic or aqueous-alcoholic media, nitrobenzene is reduced to phenylhydroxylamine in a four-electron step, which can then be further reduced to aniline. researchgate.net In an alkaline medium, a direct six-electron reduction to aniline can occur. researchgate.netorientjchem.org This highlights the influence of the chemical environment on the reduction mechanism.

The reduction of nitro compounds can be conceptualized as proceeding through several key intermediates. A general scheme for nitrobenzene reduction involves the formation of nitrosobenzene (B162901) and phenylhydroxylamine as successive intermediates en route to aniline. researchgate.netorientjchem.org

Table 2: General Intermediates in Nitro Group Reduction

| Reactant | Intermediate 1 | Intermediate 2 | Product |

| Nitrobenzene | Nitrosobenzene | Phenylhydroxylamine | Aniline |

This table illustrates a generalized pathway for the reduction of a nitro group on an aromatic ring.

Abiotic Transformation Processes of this compound in Environmental Contexts

The environmental fate of this compound is influenced by various abiotic transformation processes, with photolytic degradation being a significant pathway in aquatic systems. Conversely, the compound exhibits considerable resistance to hydrolysis.

Photolysis can be a significant degradation pathway for dinitrotoluenes in aquatic environments. Studies on 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) have shown that their photolytic degradation is influenced by the presence of dissolved species in the water. researchgate.net For instance, the photolysis rate of 2,4-DNT is enhanced by the presence of humic substances, and this sensitizing effect is further increased in the presence of sodium chloride. researchgate.net

The wavelength of irradiating light is a critical factor. For 2,6-DNT, photolysis rates were found to be similar under light filtered to pass wavelengths of 295 nm, 305 nm, and 320 nm, while minimal to no degradation was observed with filters for 385 nm and 395 nm. researchgate.net In seawater, the photolysis half-life of 2,6-DNT was 5 hours at wavelengths between 295 and 395 nm, but no photolysis was observed at wavelengths above 395 nm. researchgate.net

The combination of ozone and UV radiation has also been shown to be an effective method for the degradation of dinitrotoluene isomers. researchgate.net This process, known as photo-ozonation, can lead to the nearly complete mineralization of these organic compounds. researchgate.net The oxidative degradation of 2,4,6-trinitrotoluene (B92697) (TNT), a related compound, can lead to the formation of 1,3,5-trinitrobenzene (B165232) as an intermediate. researchgate.net

Table 3: Factors Influencing Photolysis of Dinitrotoluenes

| Factor | Influence on Photolysis Rate |

| Humic Substances | Enhances rate |

| Salinity | Increases rate |

| Wavelength | Significant degradation at lower UV wavelengths (e.g., 295-320 nm) |

| Ozone/UV | Effective for complete mineralization |

This compound is expected to be resistant to hydrolysis under typical environmental conditions. epa.goveuropa.euepa.gov Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this is a significant degradation pathway. However, compounds like 2,6-dinitrotoluene are noted to not hydrolyze, though they may undergo other abiotic transformations. epa.goveuropa.euepa.gov

The resistance to hydrolysis is a common feature of many nitroaromatic compounds. The carbon-nitrogen bond of the nitro group attached to the aromatic ring is generally stable and not susceptible to cleavage by water. Similarly, the carbon-chlorine bond in chloronitrobenzenes is also relatively resistant to hydrolysis under neutral pH conditions. While hydrolysis of chloronitrobenzenes can be achieved chemically, for instance, by using caustic conditions to form nitrophenols, this is not a process that occurs readily in the natural environment. nih.gov

Computational studies on the hydrolysis of 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (B92663) (DNAN) have shown that while some hydrolysis reactions are thermodynamically favorable, they have high activation energy barriers, making them kinetically insignificant under normal conditions. researchgate.net This further supports the general observation that nitroaromatic compounds are resistant to hydrolysis.

Environmental Chemistry and Biogeochemical Cycling of 3 Chloro 2,6 Dinitrotoluene

Microbial Biodegradation Pathways of 3-Chloro-2,6-dinitrotoluene and Related Nitroaromatics

Microbial biotransformation is a key process in the natural attenuation of nitroaromatic compounds. A number of microorganisms have been identified that can degrade dinitrotoluenes under both aerobic and anaerobic conditions. asm.orgnih.govrsc.org These processes can lead to either partial transformation or complete mineralization of the parent compound.

Under aerobic conditions, bacteria have evolved specific enzymatic pathways to break down dinitrotoluenes. These pathways often involve initial oxidative attacks on the aromatic ring.

While information specific to the reductive dechlorination of this compound in aerobic systems is scarce, studies on other chlorinated aromatic compounds have shown that enzymatic dehalogenation can occur. nih.govasm.orgnih.gov For instance, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. strain CBS3 has been shown to convert chlorinated nitroaromatic compounds. nih.govasm.orgnih.gov It is plausible that similar enzymatic systems could act on this compound, leading to the removal of the chlorine atom as a key step in its degradation. However, in some cases, the presence of a chlorine substituent can hinder complete mineralization. For example, the degradation of 2-chlorotoluene (B165313) can lead to the formation of chloromethylcatechols, which are then transformed into chloromethylmuconolactones that resist further dehalogenation. nih.govresearchgate.net

A common initial step in the aerobic biotransformation of dinitrotoluenes is the reduction of one or both nitro groups. This process is catalyzed by nitroreductases and can lead to the formation of various intermediates. For instance, the biotransformation of 2,4-DNT can yield 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. cdc.gov In some bacterial strains, such as Pseudomonas aeruginosa, the reduction of both nitro groups of DNTs occurs under both aerobic and anoxic conditions, leading to the formation of aminodinitrotoluenes. cdc.gov The reduction of nitroarenes can also proceed through hydroxylamino intermediates. nih.gov

Table 2: Bacterial Strains Involved in the Aerobic Degradation of Dinitrotoluenes

| Microorganism | Degraded Compound(s) | Key Metabolic Process | Source |

|---|---|---|---|

| Burkholderia cepacia strain JS850 | 2,6-Dinitrotoluene (B127279) | Dioxygenation to 3-methyl-4-nitrocatechol | nih.govnih.govasm.orgdtic.mil |

| Hydrogenophaga palleronii strain JS863 | 2,6-Dinitrotoluene | Dioxygenation to 3-methyl-4-nitrocatechol | nih.govnih.govasm.orgdtic.mil |

| Pseudomonas sp. strain DNT | 2,4-Dinitrotoluene (B133949) | Dioxygenase attack to yield 4-methyl-5-nitrocatechol (B15798) | asm.orgasm.orgnih.govnih.gov |

| Rhodococcus pyridinivorans NT2 | 2,4-Dinitrotoluene, 4-Nitrotoluene | Oxidation of the methyl group and nitro group reduction | rsc.orgnih.gov |

The aerobic degradation of dinitrotoluenes often proceeds through the hydroxylation of the aromatic ring, followed by ring cleavage. A key mechanism is initiated by a dioxygenase enzyme that incorporates two oxygen atoms into the aromatic ring. asm.orgnih.gov In the case of 2,6-DNT, Burkholderia cepacia strain JS850 and Hydrogenophaga palleronii strain JS863 convert it to 3-methyl-4-nitrocatechol through a dioxygenation reaction that also releases a nitrite (B80452) group. nih.govnih.govasm.orgdtic.mil This intermediate, 3-methyl-4-nitrocatechol, is then a substrate for an extradiol ring cleavage, yielding 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is further transformed to 2-hydroxy-5-nitropenta-2,4-dienoic acid. nih.govnih.govasm.orgdtic.mil

Similarly, the degradation of 2,4-DNT by Pseudomonas sp. strain DNT is initiated by a dioxygenase attack that forms 4-methyl-5-nitrocatechol with the release of a nitrite group. asm.orgasm.orgnih.gov This is followed by further enzymatic reactions that lead to the cleavage of the aromatic ring. asm.org The presence of a chlorine atom on the ring of this compound would likely influence the position of the initial dioxygenase attack and the subsequent metabolic fate of the resulting chlorinated catechol. Studies on chloromethylcatechols have shown that their transformation can lead to the formation of stable intermediates that are difficult to dehalogenate, potentially making the complete mineralization of this compound challenging for some microorganisms. nih.govresearchgate.net

Aerobic Biotransformation Mechanisms

Role of Dioxygenase Enzymes in Initial Transformation

The initial aerobic transformation of chlorinated nitroaromatic compounds like this compound is often initiated by dioxygenase enzymes. These enzymes, classified as Rieske non-heme iron dioxygenases, catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a nitro-cis-cyclohexadienediol. This intermediate is unstable and rearomatizes to form a catechol and release a nitrite ion. dtic.mil

Specifically, nitroarene dioxygenases are responsible for the initial hydroxylation of the nitro-substituted carbon and the adjacent unsubstituted carbon on the aromatic ring. dtic.mil The specificity of this hydroxylation is a critical determinant for the subsequent steps in the degradation pathway. dtic.mil

Several nitroarene dioxygenases have been identified with the capability to act on various nitrotoluene isomers. For instance, 3-nitrotoluene (B166867) dioxygenase (3NTDO) from Diaphorobacter sp. strain DS2 can remove nitrite from 2,6-dinitrotoluene. semanticscholar.orgresearchgate.net Similarly, a variant of naphthalene (B1677914) dioxygenase (NDO) from Ralstonia sp. strain U2 has been shown to catalyze the denitration of 2,6-dinitrotoluene. semanticscholar.orgresearchgate.net The large subunit of the terminal oxygenase component of these enzymes is known to determine their substrate specificity. sjtu.edu.cn

Anaerobic Biotransformation Mechanisms

Under anaerobic conditions, the biotransformation of this compound proceeds through different mechanisms, primarily involving reductive pathways.

Nitro-Group Reduction to Amines

A common anaerobic transformation pathway for nitroaromatic compounds is the reduction of the nitro groups to amino groups. organic-chemistry.org This process can occur through a series of two-electron reductions, forming nitroso and hydroxylamino intermediates before the final amine product is formed. nih.gov

In the case of dinitrotoluenes, this reduction can be sequential. For instance, under anaerobic conditions, one nitro group can be reduced to an amino group, forming an aminonitrotoluene. Further reduction can lead to the formation of diaminotoluene. dss.go.th The reduction of nitro compounds to amines is a widely applicable reaction that can be catalyzed by various microorganisms and can tolerate a range of other functional groups on the aromatic ring. organic-chemistry.org For example, Clostridium acetobutylicum has been shown to rapidly reduce the aryl nitro groups of dinitrotoluenes. dss.go.thcdc.gov

Denitration Processes

Denitration, the removal of a nitro group from the aromatic ring, is another key process in the biotransformation of nitroaromatic compounds. nih.gov This can occur through both oxidative and reductive pathways. In some aerobic pathways, dioxygenase enzymes initiate the attack on the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govresearchgate.net

Under anaerobic conditions, reductive denitration can also occur. While the complete reduction to amines is more common, some microbial processes can lead to the removal of the nitro group. For instance, in some cases, the transformation of dinitrotoluenes can involve the release of nitrite. nih.gov

Identification of Microbial Consortia and Pure Cultures in Degradation

A variety of microorganisms, including both bacteria and fungi, have been identified for their ability to degrade this compound and related compounds. This degradation can be carried out by pure cultures or by synergistic microbial consortia.

Bacterial Species

Numerous bacterial species have been implicated in the degradation of dinitrotoluenes. These bacteria employ a range of enzymatic machinery to break down these recalcitrant compounds.

| Bacterial Genus/Species | Degradation Capability | Key Enzymes/Pathways |

| Pseudomonas spp. | Can metabolize various nitroaromatic compounds, including dinitrotoluenes. researchgate.net Some strains can utilize dinitrotoluenes as a nitrogen source. nih.govasm.org | Often involved in the initial reduction of nitro groups to amines. Can also be part of consortia for complete mineralization. researchgate.netresearchgate.net |

| Clostridium spp. | Capable of rapid anaerobic reduction of aryl nitro groups of dinitrotoluenes. dss.go.thasm.org | Reduces dinitrotoluenes to aminonitrotoluenes and subsequently to diaminotoluenes. dss.go.thcdc.gov |

| Arthrobacter sp. | Strains have been isolated that can degrade dinitrotoluenes. researchgate.net | Involved in the aerobic degradation of these compounds. |

| Rhodococcus pyridinovorans | A strain of this species, NT2, has been identified in the degradation of dinitrotoluenes. researchgate.net | |

| Shewanella marisflavi | The marine strain EP1 is capable of degrading dinitrotoluenes under aerobic conditions. researchgate.net | |

| Burkholderia | Several species can degrade dinitrotoluenes, some as a sole source of carbon and nitrogen. researchgate.netresearchgate.netresearchgate.netasm.orgnih.gov | Utilizes dioxygenase enzymes for the initial oxidative attack on the aromatic ring. researchgate.netasm.orgnih.gov |

| Variovorax paradoxus | Can participate in the degradation of dinitrotoluenes as part of a microbial consortium. researchgate.netnih.govnih.govdntb.gov.ua | Works synergistically with other bacteria for complete mineralization. researchgate.netnih.gov |

| Bacillus | Identified as a member of a consortium for the degradation of dinitrotoluenes. researchgate.net | |

| Ralstonia | Strains have been shown to degrade chloronitroaromatic compounds. asm.orgnih.gov A variant of naphthalene dioxygenase from a Ralstonia species can denitrate 2,6-dinitrotoluene. semanticscholar.orgresearchgate.net | Employs nitroreductases and dioxygenases in its degradative pathways. semanticscholar.orgresearchgate.netasm.org |

Fungal Species

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of recalcitrant environmental pollutants, including nitroaromatic compounds. icm.edu.pl

| Fungal Species | Degradation Capability | Key Enzymes/Pathways |

| Phanerochaete chrysosporium | This white-rot fungus can mineralize dinitrotoluenes under ligninolytic conditions. nih.govicm.edu.plhua.grresearchgate.net | Employs an extracellular enzymatic system including lignin (B12514952) peroxidases and manganese peroxidases to oxidize the compounds. nih.govicm.edu.plresearchgate.net The initial step involves the reduction of nitro groups. nih.gov |

Metabolite Identification and Elucidation of Biodegradation Intermediates

The biodegradation of dinitrotoluene isomers, including related compounds, involves a series of intermediate metabolites as microorganisms break down the complex aromatic structure. While specific pathways for this compound are less commonly detailed, the metabolic routes for similar dinitrotoluene (DNT) isomers provide a strong basis for understanding its transformation. Key intermediates identified in the biodegradation of DNTs include amino-nitrotoluenes, hydroxylamino-nitrotoluenes, and methylnitrocatechols. nih.govresearchgate.netresearchgate.net

Under anaerobic conditions, the transformation of 2,4-DNT and 2,6-DNT by organisms like Clostridium acetobutylicum initially leads to the formation of hydroxylaminonitrotoluenes. dss.go.th Further reduction can result in the formation of dihydroxylaminotoluenes and, to a lesser extent, aminonitrotoluene isomers. dss.go.th In some cases, these transformations can proceed to diaminotoluenes. dss.go.th For instance, studies with Pseudomonas putida OU83 have shown the conversion of 2,6-DNT to 2-methyl-3-nitroaniline. researchgate.net

Aerobic degradation pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring. For 2,6-DNT, this can lead to the formation of 3-methyl-4-nitrocatechol. researchgate.netmdpi.com Similarly, the degradation of 2,4-DNT can produce 4-methyl-5-nitrocatechol. nih.govresearchgate.net These catechols are then subject to ring cleavage, a critical step in the mineralization of the compound. mdpi.com

The following table summarizes key metabolites identified during the biodegradation of dinitrotoluene isomers, which are analogous to the expected intermediates for this compound.

| Precursor Compound | Metabolite | Metabolic Conditions | Key Organism(s) |

| 2,6-Dinitrotoluene | 2-Methyl-3-nitroaniline | Not Specified | Pseudomonas putida OU83 researchgate.net |

| 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | Aerobic | Burkholderia sp. researchgate.netmdpi.com |

| 2,4-Dinitrotoluene | 4-Methyl-5-nitrocatechol | Aerobic | Burkholderia sp. DNT, Comamonas sp. JS765 nih.govresearchgate.net |

| 2,4- & 2,6-Dinitrotoluene | Hydroxylaminonitrotoluenes | Anaerobic | Clostridium acetobutylicum dss.go.th |

| 2,4- & 2,6-Dinitrotoluene | Dihydroxylaminotoluenes | Anaerobic | Clostridium acetobutylicum dss.go.th |

| Dinitrotoluene Isomers | Monoaminonitrotoluenes | Not Specified | Escherichia coli W3110 nih.gov |

Genetic and Enzymatic Basis of Microbial Degradation

The microbial degradation of nitroaromatic compounds like this compound is underpinned by specific genetic and enzymatic systems that have evolved to detoxify these xenobiotic compounds.

The ability of microorganisms to degrade dinitrotoluenes is often encoded on plasmids, which are small, extrachromosomal DNA molecules. This has been observed in various bacteria. For example, the degradation of 2,4-DNT by certain Arthrobacter species has been shown to be a plasmid-mediated trait. researchgate.net Plasmids can carry the genes for the entire degradation pathway, allowing for their transfer between bacteria and facilitating the spread of these catabolic capabilities within a microbial community. In some cases, the genes for different parts of the degradation pathway can be located on both the chromosome and a plasmid, suggesting a complex evolutionary assembly of the catabolic route. sjtu.edu.cn The presence of these genes on mobile genetic elements like plasmids highlights the adaptability of bacteria to new environmental contaminants.

The key enzymes initiating the aerobic degradation of dinitrotoluenes are often multicomponent dioxygenase systems. dtic.mil These enzymes, belonging to the Rieske non-heme iron oxygenase family, show a degree of substrate specificity but can also be quite versatile. nih.gov For example, 3-nitrotoluene dioxygenase (3NTDO) from Diaphorobacter sp. strain DS2 can act on all mononitrotoluene isomers, 2-chloronitrobenzene, and 2,6-dinitrotoluene. researchgate.netsemanticscholar.org Similarly, nitrobenzene (B124822) dioxygenase (NBDO) from Comamonas sp. JS765 is capable of oxidizing all isomers of mono- and dinitrotoluenes. nih.gov

The specificity of these enzymes is largely determined by the alpha subunit of the terminal oxygenase component. sjtu.edu.cn Research has shown that mutations in this subunit can alter the enzyme's substrate range and catalytic activity. dtic.mil This adaptability allows microorganisms to evolve enzymes capable of degrading novel and persistent environmental pollutants. The initial dioxygenase attack on the aromatic ring is a critical step that dictates the subsequent metabolic pathway. sjtu.edu.cn

The table below lists some of the key enzymes involved in the degradation of dinitrotoluenes.

| Enzyme | Function | Substrates | Source Organism |

| 3-Nitrotoluene Dioxygenase (3NTDO) | Initial dioxygenation of the aromatic ring | Mononitrotoluenes, 2-chloronitrobenzene, 2,6-dinitrotoluene researchgate.netsemanticscholar.org | Diaphorobacter sp. strain DS2 researchgate.netsemanticscholar.org |

| Nitrobenzene Dioxygenase (NBDO) | Initial dioxygenation of the aromatic ring | All isomers of mono- and dinitrotoluenes nih.gov | Comamonas sp. JS765 nih.gov |

| 2,4-Dinitrotoluene Dioxygenase | Initial dioxygenation of 2,4-DNT | 2,4-Dinitrotoluene dtic.mil | Burkholderia sp. strain DNT dtic.mil |

| 2-Nitrotoluene 2,3-Dioxygenase | Initial dioxygenation of 2-nitrotoluene | Mononitrotoluene isomers researchgate.net | Acidovorax sp. strain JS42 researchgate.net |

Bioremediation and Phytoremediation Strategies for Nitroaromatic Contamination

The contamination of soil and water with nitroaromatic compounds, including dinitrotoluene isomers, poses a significant environmental challenge. Bioremediation and phytoremediation have emerged as promising strategies for the cleanup of these sites. researchgate.net

Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants. Specific bacterial strains that can mineralize DNTs have been isolated and are key to developing effective cleanup technologies. acs.org For instance, the use of DNT-degrading bacteria in soil slurries has been shown to effectively remove DNT contamination. acs.org The addition of specific DNT-mineralizing bacteria can significantly enhance the rate of degradation compared to the native microbial population. acs.org

Microbial consortia, often grown as biofilms, can also be highly effective in degrading mixtures of DNT isomers, which are commonly found in contaminated sites. researchgate.net The success of microbial remediation often depends on creating optimal environmental conditions, such as appropriate pH and temperature, to support microbial growth and enzymatic activity. researchgate.net

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. researchgate.net Several plant species have demonstrated the ability to tolerate and metabolize dinitrotoluene isomers. For example, hemp, flax, sunflower, and mustard have been shown to grow in soil contaminated with 2,4-DNT. researchgate.netresearchgate.net

Plants can take up DNT from the soil and water, and within the plant tissues, the compound can be transformed into less toxic metabolites. nih.gov Studies with Arabidopsis thaliana have shown that 2,4-DNT is taken up and transformed into monoaminonitrotoluene isomers and other metabolites, which can then be incorporated into plant tissues. nih.gov In some cases, the interaction between plants and rhizosphere microorganisms can lead to enhanced degradation of contaminants. The development of transgenic plants with enhanced degradation capabilities is also an area of active research. researchgate.net

Advanced Analytical Methodologies for 3 Chloro 2,6 Dinitrotoluene Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 3-Chloro-2,6-dinitrotoluene, both high-performance liquid chromatography and gas chromatography are pivotal.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of nitroaromatic compounds, as it avoids the high temperatures used in gas chromatography that can cause thermal degradation of the analytes. researchgate.net The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material.

Research Findings:

HPLC systems, particularly when equipped with a diode array detector, allow for the monitoring of product formation during chemical reactions at specific wavelengths, such as 254 nm. nih.govasm.org

Reversed-phase HPLC methods have been developed to separate a wide range of nitroaromatic compounds, including metabolites of explosives like TNT. researchgate.net The use of an ion-pair reagent and temperature control can significantly improve the resolution of isomers. researchgate.net

For complex environmental samples, HPLC is often used for the quantification of nitroaromatic residues. researchgate.net However, achieving baseline separation of all isomers can be challenging and may require long retention times or elevated column temperatures. researchgate.net

Gas Chromatography (GC) Coupled with Detectors (e.g., ECD, MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. lcms.cz In the analysis of this compound, GC is often coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

Research Findings:

EPA Method 8091 specifically outlines GC conditions for detecting nitroaromatics at parts-per-billion (ppb) concentrations in environmental samples. epa.gov This method often employs wide-bore capillary columns and an ECD or a nitrogen-phosphorus detector (NPD). epa.gov

GC-MS is a widely used technique where the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification. lcms.cz The identification is achieved by comparing the mass spectrum of an analyte to a library of known spectra. lcms.cz

For the analysis of dinitrotoluene isomers, specific GC columns and temperature programs are used to achieve separation. google.com For instance, a 5% Carbowax 20M on a Chromosorb W (AW) column has been used for isothermal separation. google.com

While some nitroaromatic compounds are sufficiently volatile for GC analysis, others, particularly transformation products, may exhibit peak tailing. researchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Metabolite Tracking

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry technique that combines the separation power of liquid chromatography with the high mass accuracy and sensitivity of a QTOF mass analyzer. This makes it an invaluable tool for identifying and tracking unknown metabolites. nih.gov

Research Findings:

LC-QTOF-MS is instrumental in metabolic phenotyping strategies, allowing for the identification of unknown chemical entities in complex biological samples like urine. nih.gov

The development of in-house accurate mass retention time (AMRT) databases, created from commercial standards, is a key component of this strategy. nih.gov These databases contain information on the chemical name, formula, theoretical accurate mass, and measured retention time for a wide range of compounds. nih.gov

By matching the accurate mass and retention time of an unknown peak to the AMRT database, researchers can confidently identify metabolites. nih.gov This approach has been successfully used to uncover previously unreported changes in metabolite patterns in various biological studies. nih.gov

The data processing from LC-QTOF-MS/MS analysis provides detailed information, including m/z [M+H]+ values, molecular formulas, and retention times, which are crucial for the identification of compounds in complex extracts. researchgate.net

Spectroscopic Characterization Methods in Mechanistic and Product Analysis

Spectroscopic techniques are essential for elucidating the molecular structure and identifying the functional groups of chemical compounds. In the study of this compound, Nuclear Magnetic Resonance and Infrared Spectroscopy are particularly important.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. It provides information about the chemical environment of individual atoms.

Research Findings:

¹H NMR and ¹³C NMR are routinely used to characterize the structure of synthesized compounds, including derivatives of dinitrotoluenes. ias.ac.in

The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra provide information about the connectivity of protons in a molecule. For example, the signals of aromatic protons and methyl groups can be assigned to specific positions on the benzene (B151609) ring. researchgate.net

In the analysis of reaction products, NMR is used to confirm the structure of isolated and purified compounds. dtic.mil For instance, ¹H NMR data, including nuclear Overhauser enhancement (NOE) difference data, can be used to distinguish between isomers like chloromethylcatechols. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings:

FTIR spectra are used to identify characteristic vibrational modes of functional groups. For instance, the N-O stretching vibrations of the nitro groups in dinitrotoluene derivatives can be observed. researchgate.net

The spectra of compounds can be recorded using various techniques, such as preparing a KBr wafer of the sample or analyzing the vapor phase. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies, which are then compared with the experimental FTIR and FT-Raman spectra to make accurate assignments. researchgate.net

FTIR can be coupled with GC (GC-FTIR) to provide real-time infrared spectra of eluting compounds, aiding in their identification. dtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophores are the nitro groups (-NO₂) and the benzene ring.

The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in aromatic compounds and molecules with double bonds, and they are generally characterized by high molar absorptivity. cutm.ac.in

n → π transitions* involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro groups, to a π* antibonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower probability, resulting in weaker absorption bands compared to π → π* transitions. cutm.ac.inscribd.com

For nitroaromatic compounds, broad absorption bands are common. iu.edu For example, mononitrotoluenes typically show a broad absorption between 240 and 250 nm. iu.edu The presence of multiple nitro groups and the chloro-substituent on the toluene (B28343) ring in this compound influences the precise location and intensity of these absorption bands. The steric hindrance caused by ortho-substituents can force the nitro group out of the plane of the aromatic ring, affecting the electronic transitions. iu.edu

The solvent environment can also significantly impact the UV-Vis spectrum. In a study of the related compound 2-chloro-α-α-α-trifluoro-3,5-dinitrotoluene, absorption bands observed at 297, 288, and 274 nm in a non-polar solvent (benzene) were shifted to shorter wavelengths (a "blue shift") in a polar, hydrogen-bonding solvent like water. researchgate.net This phenomenon, known as a hypsochromic shift, can occur when the ground state of the molecule is more stabilized by the polar solvent than the excited state. Conversely, a shift to longer wavelengths (a "red shift" or bathochromic shift) can also occur. scribd.com These solvent-dependent shifts provide insights into the nature of the electronic transitions and the molecule's interaction with its environment.

UV-Vis spectroscopy is not only used for structural characterization but also for monitoring reactions. As this compound undergoes chemical or photochemical reactions, its electronic structure changes, leading to corresponding changes in its UV-Vis spectrum. By tracking the disappearance of the reactant's characteristic absorption bands and the appearance of the product's bands over time, researchers can determine reaction kinetics and mechanisms.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound. When coupled with gas chromatography (GC-MS), it provides unequivocal identification of the compound in complex mixtures. leco.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The molecular formula for this compound is C₇H₅ClN₂O₄, with a calculated monoisotopic mass of 215.99379 Da. uni.lu In the mass spectrum, the peak corresponding to the intact ionized molecule is called the molecular ion peak (M⁺·). Due to the presence of a chlorine atom, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for the molecular ion: an M⁺· peak and an (M+2)⁺· peak, with a relative intensity ratio of roughly 3:1, which is a key indicator for the presence of a single chlorine atom in the molecule. miamioh.edu

Electron ionization (EI) is a common "hard" ionization technique that imparts significant energy into the molecule, causing it to break apart into smaller, characteristic fragment ions. uni-saarland.de While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern provides a structural fingerprint of the molecule. uni-saarland.degoogle.com Common fragmentation pathways for nitroaromatic compounds include the loss of neutral fragments such as ·NO, ·NO₂, and H₂O. miamioh.edulibretexts.org For halogenated compounds, the primary fragmentation is often the loss of the halogen radical (·Cl). miamioh.edu

The predicted fragmentation and adduct formation for this compound can be summarized in the following table, which shows the expected mass-to-charge ratios for various ions.

| Adduct/Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 215.99324 |

| [M]⁻ | 215.99434 |

| [M+H]⁺ | 217.00107 |

| [M-H]⁻ | 214.98651 |

| [M+Na]⁺ | 238.98301 |

| [M+K]⁺ | 254.95695 |

| [M+NH₄]⁺ | 234.02761 |

"Softer" ionization techniques, such as chemical ionization (CI), can be used to reduce fragmentation and enhance the molecular ion peak, which is useful for confirming the molecular weight. uni-saarland.de High-resolution mass spectrometry (HRMS) allows for the measurement of m/z values with very high accuracy, enabling the determination of the elemental composition of the molecular ion and its fragments, further solidifying the compound's identification.

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, particularly from complex environmental matrices like soil and water. The goal of these techniques is to isolate the target analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

For solid and semi-solid samples such as soil and sediment, solvent extraction is the most common approach. The choice of solvent is crucial; it must efficiently solubilize this compound while minimizing the co-extraction of interfering matrix components. Mixtures of polar and non-polar solvents are often employed.

Soxhlet Extraction : This is a classical and exhaustive extraction method. A solid sample is placed in a thimble and continuously extracted with a cycling condensed solvent, such as methanol/water or acetone (B3395972)/dichloromethane. researchgate.netthermofisher.com This technique ensures thorough extraction but can be time-consuming and uses large volumes of solvent.

Sonication (Ultrasonic Extraction) : This method uses high-frequency sound waves to agitate the sample in the presence of an extraction solvent. This agitation disrupts the sample matrix, facilitating the transfer of the analyte into the solvent. A typical procedure might involve extracting a soil sample with a methanol/water mixture via sonication, followed by a second extraction with an acetonitrile/water mixture. epa.gov

Accelerated Solvent Extraction (ASE) : This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, using less solvent than traditional methods.

After the initial extraction, a "cleanup" step is often necessary to remove co-extracted matrix components that could interfere with the analysis. This can involve techniques such as:

Solid-Phase Extraction (SPE) : The crude extract is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while interferences pass through (or vice-versa). The analyte is then eluted with a small volume of a different solvent. epa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method involves an extraction with a solvent (e.g., ethyl acetate) followed by a cleanup step where salts and sorbents are added to remove water and interferences. epa.gov

For aqueous samples like groundwater or surface water, the low concentration of this compound typically necessitates a preconcentration step.

Liquid-Liquid Extraction (LLE) : This is a standard procedure where the water sample is repeatedly extracted with a small volume of an immiscible organic solvent, such as dichloromethane. chrom-china.com The pH of the water sample may be adjusted to optimize the partitioning of the analyte into the organic phase. The combined organic extracts are then concentrated before analysis.

Solid-Phase Extraction (SPE) : This is a widely used and efficient alternative to LLE. The aqueous sample is passed through a cartridge containing a solid adsorbent material, often a C18-bonded silica (B1680970) phase. researchgate.net The nitroaromatic compounds are adsorbed onto the solid phase. After the entire sample has passed through, the cartridge is washed to remove interferences, and the analytes are then eluted with a small volume of an organic solvent like acetone or acetonitrile. This technique allows for the concentration of analytes from large volumes of water, significantly improving detection limits. chrom-china.com

Single-Drop Microextraction (SDME) : This is a miniaturized and environmentally friendly version of LLE where a micro-drop of an organic solvent is suspended from the tip of a microsyringe into the stirred aqueous sample. mdpi.com After a set extraction time, the drop is retracted and injected directly into the analytical instrument. This method minimizes solvent use and can provide high enrichment factors. mdpi.com

Method Validation and Performance Standards in Research

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the analysis of this compound must be thoroughly validated. chrom-china.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves evaluating specific performance characteristics as defined by regulatory bodies and scientific consensus. itesm.mx EPA Method 8270, a common method for analyzing semivolatile organic compounds, provides a framework for many of these validation parameters. thermofisher.comhpst.cz

The key performance parameters evaluated during method validation include:

Sensitivity : This describes the method's ability to discriminate between small differences in analyte concentration. It is often characterized by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD : The lowest concentration of an analyte that can be reliably detected above the background noise of the system. mdpi.com

LOQ : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com For nitroaromatic compounds in water, LODs can range from 0.01 to 0.09 µg/L, depending on the specific compound and the analytical technique used. mdpi.com

Selectivity : Also known as specificity, this is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Chromatographic separation (e.g., in GC-MS) is the primary means of achieving selectivity.

Analytical Range : This is the range of analyte concentrations over which the method is shown to be accurate, precise, and linear. A calibration curve is generated by analyzing a series of standards of known concentration. The linearity is typically evaluated by the coefficient of determination (r²), which should ideally be close to 0.99 or better. mdpi.com For EPA Method 8270, the analytical range can be wide, for example from 0.2 to 100 ppm. hpst.cz

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. mdpi.com For calibration standards in EPA Method 8270, the %RSD for relative response factors should typically be below 20%. thermofisher.com

Bias (or Accuracy) : This assesses the closeness of the agreement between the measured value and an accepted reference value. It is often evaluated by analyzing a certified reference material or by performing recovery studies, where a known amount of the analyte is "spiked" into a blank matrix and analyzed. The recovery, expressed as a percentage, indicates the proportion of the analyte that was successfully measured by the method. For nitroaromatics extracted from soil, recoveries of over 85% are often achievable. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-α-α-α-trifluoro-3,5-dinitrotoluene |

| 2,4-dinitrotoluene (B133949) |

| 2-amino-4,6-dinitrotoluene |

| 4-amino-2,6-dinitrotoluene |

| Dichloromethane |

| Methanol |

| Acetone |

| Acetonitrile |

| Ethyl acetate |

Computational Chemistry and Theoretical Modeling of 3 Chloro 2,6 Dinitrotoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of 3-Chloro-2,6-dinitrotoluene. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, are employed to optimize molecular geometries and calculate electronic structures for nitro derivatives of toluene (B28343). nih.gov Such calculations provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential, which are key determinants of chemical reactivity.

For aromatic systems containing nitro groups, the electronic landscape is significantly influenced by the strong electron-withdrawing nature of the -NO2 groups. In related compounds like 2,4,6-trinitrotoluene (B92697) (TNT), the oxygen atoms of the nitro groups carry a significant negative charge. mdpi.com This charge distribution, along with steric factors, governs how the molecule interacts with other chemical species. In nucleophilic aromatic substitution reactions, nitro groups are typically effective leaving groups. mdpi.com However, the reactivity of this compound is notably suppressed. Experimental studies on nucleophilic displacement reactions have shown that the compound is powerfully deactivated. rsc.org This reduced reactivity is attributed to a secondary steric effect, where the methyl group ortho to the two nitro groups hinders the necessary conformational changes for the reaction to proceed. rsc.org Quantum chemical calculations can model these steric and electronic effects, predicting the high activation barriers that correspond to the observed low reactivity.

Theoretical calculations of properties such as heats of formation, which are crucial for assessing the energetic nature of the compound, can be performed using semi-empirical methods (like AM1, PM3, and MNDO) and compared with experimental values where available. researchgate.net These computational approaches provide a cost-effective means to estimate thermodynamic properties for complex molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Applications in Predicting Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity of a chemical based on its molecular structure. nih.gov These models establish a correlation between numerical descriptors of a molecule and its observed biological activity or chemical reactivity. nih.govrsc.org While extensively used for predicting toxicity in nitroaromatic compounds, the principles of QSAR are directly applicable to forecasting the outcomes of chemical transformations. researchgate.netnih.govsemanticscholar.org

The QSAR modeling process involves several key steps:

Data Set Compilation: A collection of molecules with known reactivity data for a specific transformation is assembled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP), electronic parameters (e.g., orbital energies), and topological indices that describe the molecule's size, shape, and branching. researchgate.net Quantum chemistry software can calculate thousands of such descriptors. rsc.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like neural networks, are used to build a mathematical model that links a selection of descriptors to the observed activity. semanticscholar.org

Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation with an independent set of compounds. nih.gov

For a compound like this compound, a QSAR model could be developed to predict its reactivity in a specific chemical transformation, such as reduction of the nitro groups or nucleophilic substitution of the chlorine atom. By analyzing a dataset of related chlorodinitrotoluenes and other nitroaromatics, descriptors that quantify the electronic and steric effects of the substituents would be identified as key predictors. For instance, descriptors related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are often crucial in models for nitroaromatic compounds, as they relate to the molecule's ability to accept electrons in nucleophilic attack or reduction processes. nih.gov

Molecular Dynamics and Reaction Pathway Modeling

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.orgnih.gov For a molecule like this compound, MD simulations can offer insights into its conformational flexibility, interactions in different environments (e.g., solvents), and the initial steps of decomposition.

Reaction pathway modeling, often utilizing quantum chemical calculations, investigates the mechanisms of chemical reactions. For nitroaromatic compounds, a common focus is on thermal decomposition and pyrolysis. nih.gov Theoretical studies on nitro derivatives of toluene have investigated thermal stability by calculating the Bond Dissociation Energies (BDEs) for various bonds within the molecule. nih.gov The weakest bond is typically the first to break under thermal stress, initiating the decomposition cascade. For many nitroaromatics, the C-NO2 bond is a primary site of initial cleavage. However, calculations have shown that for some toluene derivatives, the activation energies for hydrogen transfer from the methyl group are lower than any of the BDEs, suggesting that isomerization may be the initial step in pyrolysis. nih.gov

First-principles molecular dynamics (also known as quantum mechanics/molecular mechanics or QM/MM) can simulate the chemical reaction process with quantum accuracy. nih.gov This approach can model the entire reaction from reactants to products, revealing transient intermediates and transition states. For example, in the simulated thermal decomposition of related energetic materials, the initial steps involve the cleavage of an O-N bond in the nitro group, which triggers the subsequent breakdown of the molecule and the formation of smaller, stable products like NO2. nih.gov Such simulations can map out the potential energy surface of a reaction, identifying the most likely pathways and the associated energy barriers. nih.gov

| Theoretical Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure and Reactivity | Optimized geometries, electronic structures, heats of formation, charge densities | nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of Chemical/Biological Activity | Correlation of structural descriptors with toxicity or reactivity | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of Molecular Motion | Conformational changes, intermolecular interactions, initial decomposition steps | acs.orgnih.gov |

| Bond Dissociation Energy (BDE) Calculation | Thermal Stability and Reaction Pathway Modeling | Identification of weakest bonds, prediction of initial pyrolysis steps | nih.gov |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand vibrational and electronic properties. researchgate.netresearchgate.net

Vibrational Spectroscopy: Density Functional Theory (DFT) calculations are highly effective for predicting the infrared (IR) and Raman spectra of molecules. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental spectra. researchgate.net The detailed assignment of vibrational modes (e.g., C-H stretches, NO2 symmetric and antisymmetric stretches, C-Cl stretches) to specific peaks in the experimental spectrum is greatly facilitated by these theoretical predictions. researchgate.netresearchgate.net For example, studies on similar molecules like 2-chloro-α,α,α-trifluoro-3,5-dinitrotoluene have successfully used DFT to construct and interpret theoretical IR and Raman spectrograms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of quantum chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net These predictions can be invaluable for assigning complex spectra and verifying the correct isomer of a synthesized compound.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The predicted maximum absorption wavelengths (λmax) can be compared to experimental UV-Vis spectra to understand the electronic structure and charge transfer characteristics within the molecule. researchgate.net While precise correlation can be challenging, these calculations provide valuable insights into the electronic transitions responsible for the observed absorptions. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Parameters | Correlation with Experiment | Reference |

|---|---|---|---|---|

| FT-IR & FT-Raman | DFT (e.g., B3LYP) | Vibrational frequencies, intensities, mode assignments | Good agreement after applying scaling factors to calculated frequencies. | researchgate.netresearchgate.net |

| NMR | GIAO | ¹H and ¹³C chemical shifts | Aids in the assignment of experimental spectra and structure verification. | researchgate.net |

| UV-Vis | TD-DFT | Maximum absorption wavelengths (λmax), electronic transition energies | Helps interpret electronic transitions and charge transfer properties. | researchgate.netresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.